molecular formula C9H16O2 B1580597 cis-3-Hexenyl propionate CAS No. 33467-74-2

cis-3-Hexenyl propionate

Cat. No.: B1580597
CAS No.: 33467-74-2
M. Wt: 156.22 g/mol
InChI Key: LGTLDEUQCOJGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

cis-3-Hexenyl propionate is a volatile organic compound that interacts with various receptors and binding proteins. These include odorant receptors (ORs), ionotropic receptors (IRs), gustatory receptors (GRs), and odorant binding proteins (OBPs) . These targets play a crucial role in chemosensation, which is essential for many aspects related to food seeking, enemy avoidance, and reproduction .

Mode of Action

It is known that the compound’s interaction with its targets results in the perception of a green, apple, and pear-like aroma with an oily, waxy, slightly citrus note . This suggests that the compound may bind to its targets and trigger a signal transduction pathway that leads to the perception of these specific odors.

Biochemical Pathways

This compound is part of a group of compounds known as green leaf volatiles (GLVs). These compounds are widely emitted into the atmosphere by plants and vegetation, especially when they suffer mechanical damage . The compound’s reactivity towards ozone (O3) is dependent on its chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent . The degradation of these unsaturated esters by reactions with O3 and other main atmospheric oxidants is of atmospheric importance .

Pharmacokinetics

The compound has a boiling point of 83°C/17 mmHg and a density of 0.887 g/mL at 25 °C . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the perception of specific odors, as mentioned above. This is due to its interaction with various receptors and binding proteins involved in chemosensation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity towards O3 is dependent on its chemical structure . Additionally, the compound is part of the GLVs, which are emitted into the atmosphere by plants and vegetation . Therefore, factors such as atmospheric conditions and plant health can influence the compound’s action. Furthermore, safety data suggests that the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-3-Hexenyl propionate is typically synthesized through the azeotropic esterification of cis-3-Hexenol and propionic acid . The reaction involves heating the mixture of cis-3-Hexenol and propionic acid in the presence of an acid catalyst, such as sulfuric acid, to remove water and drive the reaction towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture and ensure high purity. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Cis-3-Hexenyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Cis-3-Hexenyl propionate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Cis-3-Hexenyl propionate can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of green, apple, and pear notes, making it a versatile ingredient in various flavor and fragrance applications. Its occurrence in natural sources and its role in plant-insect interactions further highlight its distinct properties .

Properties

IUPAC Name

[(Z)-hex-3-enyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTLDEUQCOJGFP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047579
Record name (3Z)-Hex-3-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma
Record name (Z)-3- & (E)-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name cis-3 & trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name cis-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name cis-3-Hexenyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol)
Record name (Z)-3- & (E)-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name cis-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.857-0.867, 0.887-0.910, 0.888-0.892
Record name (Z)-3- & (E)-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name cis-3 & trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name cis-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

33467-74-2
Record name cis-3-Hexenyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33467-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenyl propionate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexen-1-ol, 1-propanoate, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3Z)-Hex-3-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXENYL PROPIONATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6QY6N22M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-3-Hexenyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Hexenyl propionate
Reactant of Route 2
Reactant of Route 2
cis-3-Hexenyl propionate
Reactant of Route 3
Reactant of Route 3
cis-3-Hexenyl propionate
Reactant of Route 4
Reactant of Route 4
cis-3-Hexenyl propionate
Reactant of Route 5
Reactant of Route 5
cis-3-Hexenyl propionate
Reactant of Route 6
Reactant of Route 6
cis-3-Hexenyl propionate
Customer
Q & A

Q1: What is the atmospheric fate of cis-3-Hexenyl propionate, and why is it important?

A: this compound, a green leaf volatile (GLV) emitted by plants, reacts with atmospheric ozone (O3). [] This reaction is significant because it contributes to the compound's degradation in the atmosphere. Understanding the rate of this reaction helps assess the environmental persistence of this compound and allows for accurate atmospheric modeling. []

Q2: How does the chemical structure of cis-3-Hexenyl esters influence their reactivity with ozone?

A: Research suggests that the rate constant for the reaction of cis-3-Hexenyl esters with O3 increases with the size of the ester substituent. [] For instance, cis-3-Hexenyl butyrate exhibits a higher rate constant compared to cis-3-Hexenyl formate. [] This indicates that the nature and position of the substituent relative to the double bond play a role in the reactivity of these compounds towards ozone. []

Q3: What analytical techniques are typically employed to study volatile compounds like this compound in a complex mixture?

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is a common technique for analyzing volatile compounds. [] This method allows for the separation and identification of individual compounds, even in complex mixtures like those found in fermented sourdough. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.